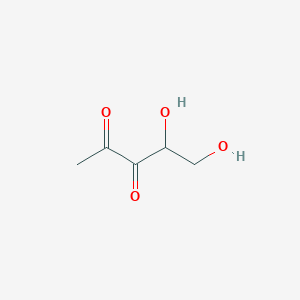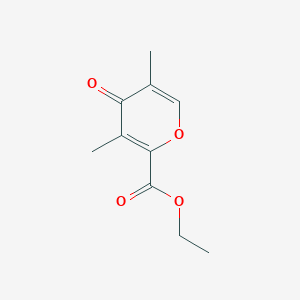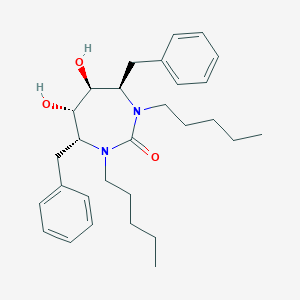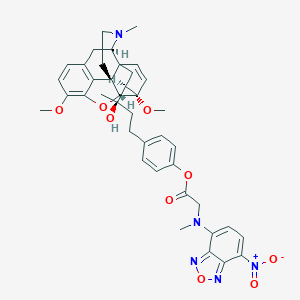
7alpha-((1R)-1-Hydroxy-1-methyl-3-(4-hydroxyphenyl)-propyl)-6,14-endo-ethanotetrahydrothebaine nbd-sarcosinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7alpha-((1R)-1-Hydroxy-1-methyl-3-(4-hydroxyphenyl)-propyl)-6,14-endo-ethanotetrahydrothebaine nbd-sarcosinate, also known as NBS-242, is a synthetic opioid compound that has been developed for its potential analgesic properties. This compound is structurally similar to other opioids, such as morphine and fentanyl, but has been modified to reduce its addictive properties and potential for abuse.
Wirkmechanismus
7alpha-((1R)-1-Hydroxy-1-methyl-3-(4-hydroxyphenyl)-propyl)-6,14-endo-ethanotetrahydrothebaine nbd-sarcosinate acts on the same receptors in the brain and spinal cord as other opioids, such as the mu-opioid receptor. However, it has been shown to have a unique binding profile, which may contribute to its reduced potential for abuse and addiction. 7alpha-((1R)-1-Hydroxy-1-methyl-3-(4-hydroxyphenyl)-propyl)-6,14-endo-ethanotetrahydrothebaine nbd-sarcosinate also has a longer duration of action compared to morphine, which may make it more effective at treating chronic pain.
Biochemische Und Physiologische Effekte
7alpha-((1R)-1-Hydroxy-1-methyl-3-(4-hydroxyphenyl)-propyl)-6,14-endo-ethanotetrahydrothebaine nbd-sarcosinate has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, and respiratory depression. However, these effects are generally less pronounced compared to other opioids, which may be due to its unique binding profile and longer duration of action.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 7alpha-((1R)-1-Hydroxy-1-methyl-3-(4-hydroxyphenyl)-propyl)-6,14-endo-ethanotetrahydrothebaine nbd-sarcosinate in lab experiments is its potency and effectiveness at reducing pain. Additionally, its reduced potential for abuse and addiction may make it a safer alternative to other opioids. However, one limitation is the complexity of its synthesis, which may make it more difficult and expensive to produce compared to other compounds.
Zukünftige Richtungen
There are several potential future directions for research on 7alpha-((1R)-1-Hydroxy-1-methyl-3-(4-hydroxyphenyl)-propyl)-6,14-endo-ethanotetrahydrothebaine nbd-sarcosinate. One area of interest is the development of new pain medications based on its structure and properties. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic uses. Finally, research on the safety and efficacy of 7alpha-((1R)-1-Hydroxy-1-methyl-3-(4-hydroxyphenyl)-propyl)-6,14-endo-ethanotetrahydrothebaine nbd-sarcosinate in humans is needed before it can be considered for clinical use.
Synthesemethoden
The synthesis of 7alpha-((1R)-1-Hydroxy-1-methyl-3-(4-hydroxyphenyl)-propyl)-6,14-endo-ethanotetrahydrothebaine nbd-sarcosinate involves several steps, including the conversion of thebaine, a naturally occurring opioid alkaloid, into northebaine, which is then modified to produce the final compound. The process involves the use of various reagents and solvents, and careful control of reaction conditions to ensure high yields and purity.
Wissenschaftliche Forschungsanwendungen
7alpha-((1R)-1-Hydroxy-1-methyl-3-(4-hydroxyphenyl)-propyl)-6,14-endo-ethanotetrahydrothebaine nbd-sarcosinate has been the subject of extensive scientific research, with studies investigating its potential as an analgesic agent. Preclinical studies have shown that 7alpha-((1R)-1-Hydroxy-1-methyl-3-(4-hydroxyphenyl)-propyl)-6,14-endo-ethanotetrahydrothebaine nbd-sarcosinate is effective at reducing pain in animal models, with a potency similar to that of morphine. Additionally, 7alpha-((1R)-1-Hydroxy-1-methyl-3-(4-hydroxyphenyl)-propyl)-6,14-endo-ethanotetrahydrothebaine nbd-sarcosinate has been shown to have a lower potential for abuse and addiction compared to other opioids, making it an attractive candidate for the development of new pain medications.
Eigenschaften
CAS-Nummer |
140164-88-1 |
|---|---|
Produktname |
7alpha-((1R)-1-Hydroxy-1-methyl-3-(4-hydroxyphenyl)-propyl)-6,14-endo-ethanotetrahydrothebaine nbd-sarcosinate |
Molekularformel |
C40H43N5O9 |
Molekulargewicht |
737.8 g/mol |
IUPAC-Name |
[4-[(3R)-3-[(2S,6R,14R,15S,16R)-11,15-dimethoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,18-tetraen-16-yl]-3-hydroxybutyl]phenyl] 2-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]acetate |
InChI |
InChI=1S/C40H43N5O9/c1-37(47,15-14-23-6-9-25(10-7-23)52-31(46)22-44(3)26-11-12-27(45(48)49)34-33(26)41-54-42-34)29-21-38-16-17-40(29,51-5)36-39(38)18-19-43(2)30(38)20-24-8-13-28(50-4)35(53-36)32(24)39/h6-13,16-17,29-30,36,47H,14-15,18-22H2,1-5H3/t29-,30-,36-,37-,38?,39+,40+/m1/s1 |
InChI-Schlüssel |
UYAYTHJGIAPKNN-RBSBUORBSA-N |
Isomerische SMILES |
C[C@@](CCC1=CC=C(C=C1)OC(=O)CN(C)C2=CC=C(C3=NON=C23)[N+](=O)[O-])([C@H]4CC56C=C[C@]4([C@H]7[C@@]58CCN([C@@H]6CC9=C8C(=C(C=C9)OC)O7)C)OC)O |
SMILES |
CC(CCC1=CC=C(C=C1)OC(=O)CN(C)C2=CC=C(C3=NON=C23)[N+](=O)[O-])(C4CC56C=CC4(C7C58CCN(C6CC9=C8C(=C(C=C9)OC)O7)C)OC)O |
Kanonische SMILES |
CC(CCC1=CC=C(C=C1)OC(=O)CN(C)C2=CC=C(C3=NON=C23)[N+](=O)[O-])(C4CC56C=CC4(C7C58CCN(C6CC9=C8C(=C(C=C9)OC)O7)C)OC)O |
Synonyme |
7 alpha-((1R)-1-hydroxy-1-methyl-3-(4-hydroxyphenyl)-propyl)-6,14-endo-ethanotetrahydrothebaine NBD-sarcosinate ASM 5-10 ASM-5-10 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



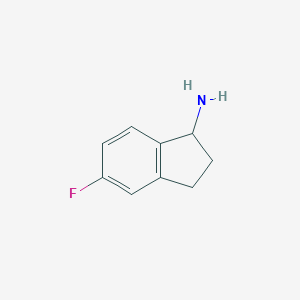
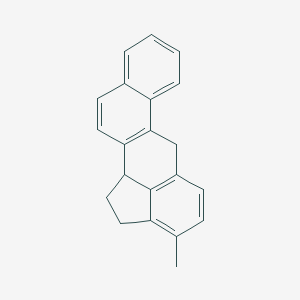
![2-[[(2S)-1-[[2-amino-3-[(6-hydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl)-methylamino]butanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B114963.png)
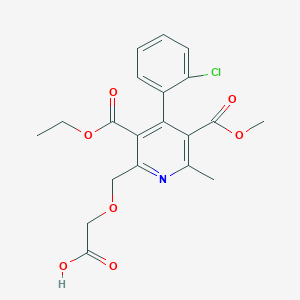
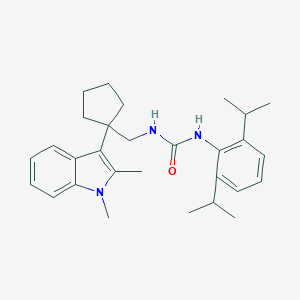
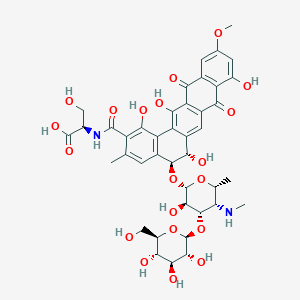
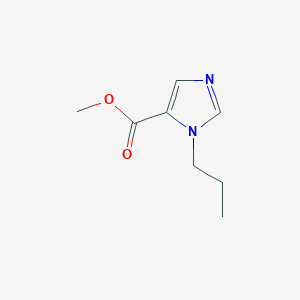
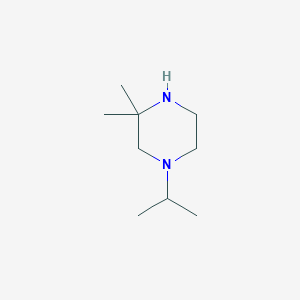
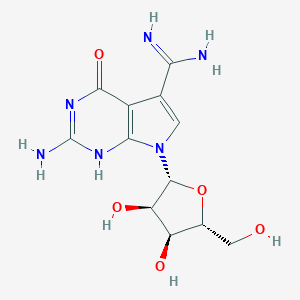
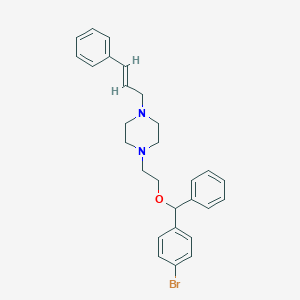
![Methyl 6-[[2-[4-hydroxy-3-[2-hydroxy-5-[2-[(2-methoxycarbonyl-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl)amino]-2-oxoethyl]phenyl]phenyl]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B114988.png)
